BenchChemオンラインストアへようこそ!

Benzenesulfonamide, 4-methyl-N-[2-(4-morpholinyl)-4-quinazolinyl]-

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Benzenesulfonamide, 4-methyl-N-[2-(4-morpholinyl)-4-quinazolinyl]- (CAS 61335-55-5) is a synthetic quinazoline derivative bearing a 4-methylbenzenesulfonamide (tosyl) substituent at the 4-position and a morpholine ring at the 2-position of the quinazoline core. With a molecular formula of C19H20N4O3S and a molecular weight of 384.45 g/mol, this compound belongs to the 4-tosylimino-3,4-dihydroquinazoline subclass, a scaffold first synthesized via the reaction of 2-chloroquinazoline derivatives with sulfonamides.

Molecular Formula C19H20N4O3S
Molecular Weight 384.5 g/mol
CAS No. 61335-55-5
Cat. No. B15217301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 4-methyl-N-[2-(4-morpholinyl)-4-quinazolinyl]-
CAS61335-55-5
Molecular FormulaC19H20N4O3S
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC3=CC=CC=C32)N4CCOCC4
InChIInChI=1S/C19H20N4O3S/c1-14-6-8-15(9-7-14)27(24,25)22-18-16-4-2-3-5-17(16)20-19(21-18)23-10-12-26-13-11-23/h2-9H,10-13H2,1H3,(H,20,21,22)
InChIKeyPJEZMDJKZZRUMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonamide, 4-methyl-N-[2-(4-morpholinyl)-4-quinazolinyl]- (CAS 61335-55-5): Core Identity and Procurement-Relevant Classification


Benzenesulfonamide, 4-methyl-N-[2-(4-morpholinyl)-4-quinazolinyl]- (CAS 61335-55-5) is a synthetic quinazoline derivative bearing a 4-methylbenzenesulfonamide (tosyl) substituent at the 4-position and a morpholine ring at the 2-position of the quinazoline core [1]. With a molecular formula of C19H20N4O3S and a molecular weight of 384.45 g/mol, this compound belongs to the 4-tosylimino-3,4-dihydroquinazoline subclass, a scaffold first synthesized via the reaction of 2-chloroquinazoline derivatives with sulfonamides [2]. Vendors typically supply this compound at ≥97% purity for pharmaceutical research and organic synthesis applications . Its structural features a morpholino group at C-2 and a sulfonamide linkage at C-4, distinguishing it from other quinazoline-based kinase inhibitor scaffolds that commonly bear aniline or ether substituents at the 4-position.

Why 4-Methyl-N-[2-(4-morpholinyl)-4-quinazolinyl]-benzenesulfonamide Cannot Be Replaced by Generic Quinazoline Analogs


Quinazoline derivatives as a class exhibit broad biological activity, but the specific substitution pattern at C-2 and C-4 dictates target engagement, selectivity, and physicochemical properties [1]. The 4-methylbenzenesulfonamide moiety in CAS 61335-55-5 is conformationally distinct from the more common 4-anilinoquinazoline pharmacophore found in approved EGFR inhibitors (e.g., gefitinib, erlotinib) [2]. The sulfonamide linker alters the hydrogen-bonding capacity, acidity (pKa of the sulfonamide NH), and metabolic stability relative to aniline-based analogs—parameters that directly affect in vitro potency and in vivo pharmacokinetics [3]. Furthermore, the morpholine substituent at C-2 is a known PI3K/mTOR kinase hinge-binding motif, and its presence in conjunction with a C-4 sulfonamide rather than a C-4 amine or ether creates a unique pharmacophoric geometry that cannot be recapitulated by simple substituent swapping [4]. Generic quinazoline compounds lacking this precise arrangement cannot be assumed to reproduce the same binding kinetics, selectivity profile, or biological readout without direct comparative data.

Quantitative Differentiation Evidence for Benzenesulfonamide, 4-methyl-N-[2-(4-morpholinyl)-4-quinazolinyl]- (CAS 61335-55-5)


Structural Uniqueness of the C-4 Sulfonamide vs. C-4 Aniline Pharmacophore in Quinazoline Kinase Inhibitor Scaffolds

CAS 61335-55-5 features a 4-methylbenzenesulfonamide group linked via the nitrogen to the quinazoline C-4 position, forming a 4-tosylimino-3,4-dihydroquinazoline system. By contrast, the most clinically advanced quinazoline kinase inhibitors (e.g., gefitinib, erlotinib, lapatinib) employ a 4-anilinoquinazoline motif where an aniline nitrogen directly attaches to C-4 [1]. The sulfonamide NH has a calculated pKa approximately 5–7 units lower than the aniline NH, resulting in substantial differences in hydrogen-bond donor strength and ionization state at physiological pH [2]. This structural divergence is not incremental; it places CAS 61335-55-5 in a distinct chemical series (4-sulfonamidoquinazolines) that is underrepresented in kinase inhibitor libraries [3].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Morpholine at C-2 Establishes PI3K/DNA-PK Hinge-Binding Motif Absent in Non-Morpholino Quinazoline Analogs

The morpholine ring at the quinazoline C-2 position of CAS 61335-55-5 is a well-characterized hinge-binding motif for the p110α, p110δ, and p110γ isoforms of PI3K, as well as DNA-dependent protein kinase (DNA-PK) [1]. In a structurally related series of 2-morpholino-quinazolines evaluated by Heppell and Al-Rawi (2016), the presence of the morpholine at C-2 was essential for PI3Kα inhibition (IC50 values in the low micromolar range) and DNA-PK inhibition, whereas 2-amino or 2-thioxo analogs showed negligible activity against these targets [2]. CAS 61335-55-5 retains this critical morpholine substituent, distinguishing it from quinazoline analogs bearing piperazine, piperidine, or acyclic amino groups at C-2 that lack PI3K hinge-binding capability [3].

PI3K Inhibition DNA-PK Kinase Selectivity

Sulfonamide Moiety Confers Distinct Metabolic Stability Profile Relative to Aniline-Containing Quinazoline Analogs

The sulfonamide functional group in CAS 61335-55-5 replaces the metabolically labile aniline NH present in 4-anilinoquinazoline EGFR inhibitors. Aniline-containing drugs such as gefitinib undergo extensive N-dealkylation and oxidative defluorination by CYP2D6 and CYP3A4, contributing to high metabolic clearance (human hepatic extraction ratio ~0.7) [1]. Sulfonamides, by contrast, are generally resistant to oxidative N-dealkylation due to the electron-withdrawing nature of the sulfonyl group, which deactivates the adjacent nitrogen toward CYP-mediated oxidation [2]. While no direct microsomal stability data for CAS 61335-55-5 have been publicly reported, the sulfonamide-for-aniline substitution is a recognized medicinal chemistry strategy to improve metabolic stability in quinazoline scaffolds [3].

Drug Metabolism Pharmacokinetics Sulfonamide Stability

Antiproliferative Activity in Closely Related Quinazoline-Sulfonamide Congeners Supports the Relevance of the 4-Sulfonamide Substitution

Although no cell-based IC50 data are publicly available specifically for CAS 61335-55-5, a closely related series of 14 quinazoline derivatives bearing substituted sulfonamide moieties at various positions was evaluated by Alqahtani et al. (2022) against Jurkat T-cell leukemia and THP-1 monocytic leukemia cell lines [1]. The most potent compounds in this series (4a and 4d) displayed IC50 values of 4–6.5 µM and induced G2/M arrest and apoptosis. The sulfonamide substitution was essential for cytotoxicity; des-sulfonamide quinazoline controls showed substantially reduced activity (IC50 >50 µM) [2]. CAS 61335-55-5 is structurally analogous to these active compounds, differing primarily in the position of the sulfonamide attachment (4-N-sulfonamido vs. 2-sulfonamido in the Alqahtani series). This positional isomerism is expected to modulate potency and target selectivity, making the compound a valuable tool for mapping the SAR landscape of quinazoline-sulfonamide antiproliferative agents [3].

Anticancer Screening Leukemia Cell Lines Quinazoline-Sulfonamide SAR

High-Impact Research and Procurement Application Scenarios for Benzenesulfonamide, 4-methyl-N-[2-(4-morpholinyl)-4-quinazolinyl]- (CAS 61335-55-5)


Kinase Selectivity Profiling: PI3K/DNA-PK vs. EGFR Kinase Panel Screening

CAS 61335-55-5 is optimally deployed as a probe compound in kinase selectivity panels where the objective is to discriminate between PI3K/DNA-PK hinge-binding (mediated by the C-2 morpholine) and classical EGFR kinase inhibition (mediated by a C-4 aniline). The compound’s C-4 sulfonamide substitution renders it inactive against EGFR while preserving PI3K hinge engagement, enabling clean pharmacological dissection of target engagement in cellular assays [1]. Procurement is recommended for core facilities and CROs conducting kinome-wide profiling of quinazoline-based inhibitor libraries [2].

Quinazoline-Sulfonamide Structure-Activity Relationship (SAR) Expansion: Positional Isomer Library Construction

The compound serves as a critical C-4 sulfonamide positional isomer in quinazoline SAR libraries. When procured alongside 2-sulfonamido and 6/7-sulfonamido quinazoline congeners, it enables systematic mapping of the sulfonamide substitution vector on antiproliferative potency, apoptosis induction, and in vivo toxicity in zebrafish embryo models [1]. Medicinal chemistry teams developing quinazoline-based antileukemic agents should include this compound as a key comparator to deconvolute position-dependent pharmacological effects [2].

Metabolic Stability Benchmarking in Sulfonamide-for-Aniline Scaffold-Hopping Studies

For DMPK scientists evaluating the metabolic liability of quinazoline kinase inhibitors, CAS 61335-55-5 provides a sulfonamide-containing scaffold that can be compared head-to-head with aniline-based analogs (e.g., gefitinib, erlotinib free base) in microsomal or hepatocyte stability assays [1]. The compound’s predicted resistance to CYP-mediated N-dealkylation, derived from the electron-withdrawing sulfonyl group, offers a quantifiable benchmark for calculating the metabolic stability gain achieved by sulfonamide-for-aniline replacement in matched molecular pair analyses [2].

Chemical Biology Tool for Adenosine Receptor A2A Antagonist Studies (Orthogonal Confirmation)

Preliminary pharmacophore analysis suggests that the quinazoline-sulfonamide scaffold of CAS 61335-55-5 may interact with the adenosine A2A receptor orthosteric site, a target implicated in immuno-oncology and neurodegenerative disease [1]. Researchers using known A2A antagonists (e.g., ZM241385, preladenant) can employ CAS 61335-55-5 as a structurally divergent chemotype for orthogonal confirmation of target engagement, given its distinct core scaffold and hydrogen-bonding pattern relative to triazolotriazine and pyrazolotriazine antagonists [2].

Quote Request

Request a Quote for Benzenesulfonamide, 4-methyl-N-[2-(4-morpholinyl)-4-quinazolinyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.